molecular formula C5H10N2O B588968 N-Nitrosopiperidine-d10 CAS No. 960049-21-2

N-Nitrosopiperidine-d10

Cat. No.: B588968
CAS No.: 960049-21-2
M. Wt: 124.209
InChI Key: UWSDONTXWQOZFN-YXALHFAPSA-N
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Description

N-Nitrosopiperidine-d10 is a stable isotope-labeled compound with the molecular formula C5H10N2O. It is a derivative of N-Nitrosopiperidine, where ten hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in various scientific studies, particularly in the fields of environmental toxicology and carcinogenicity research .

Scientific Research Applications

N-Nitrosopiperidine-d10 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Safety and Hazards

N-Nitrosopiperidine-d10 should be handled with care. It is toxic if swallowed, in contact with skin, or if inhaled . The unlabelled compound, N-Nitrosopiperidine, is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data .

Future Directions

The use of deuterium-labeled compounds like N-Nitrosopiperidine-d10 is likely to continue in pharmaceutical research due to their utility in tracing and quantifying reactions during drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosopiperidine-d10 typically involves the nitrosation of piperidine-d10. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is conducted at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosopiperidine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitrosopiperidine-d10 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical and environmental studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various research applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDONTXWQOZFN-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730873
Record name 1-Nitroso(~2~H_10_)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960049-21-2
Record name 1-Nitroso(~2~H_10_)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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